Cas no 327168-15-0 (4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)-)
4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)- Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)-
- 5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid
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- Inchi: 1S/C7H7BrN2O2S/c1-2-13-7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12)
- InChI Key: FSSRDEKJLMRAQH-UHFFFAOYSA-N
- SMILES: C1(SCC)=NC=C(Br)C(C(O)=O)=N1
4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01XHIR-100mg |
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid |
327168-15-0 | 95% | 100mg |
$303.00 | 2025-02-12 | |
| Aaron | AR01XHIR-250mg |
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid |
327168-15-0 | 95% | 250mg |
$430.00 | 2025-02-12 | |
| Aaron | AR01XHIR-1g |
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid |
327168-15-0 | 95% | 1g |
$794.00 | 2025-02-12 | |
| 1PlusChem | 1P01XHAF-100mg |
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid |
327168-15-0 | ≥95% | 100mg |
$382.00 | 2024-05-05 | |
| 1PlusChem | 1P01XHAF-250mg |
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid |
327168-15-0 | ≥95% | 250mg |
$460.00 | 2024-05-05 | |
| 1PlusChem | 1P01XHAF-1g |
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid |
327168-15-0 | ≥95% | 1g |
$830.00 | 2024-05-05 | |
| abcr | AB589779-100mg |
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid; . |
327168-15-0 | 100mg |
€398.60 | 2024-07-20 | ||
| abcr | AB589779-250mg |
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid; . |
327168-15-0 | 250mg |
€603.00 | 2024-07-20 | ||
| abcr | AB589779-1g |
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid; . |
327168-15-0 | 1g |
€1071.00 | 2024-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1820044-100mg |
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic acid |
327168-15-0 | 97% | 100mg |
¥4137.00 | 2024-08-02 |
4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)- Suppliers
4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)- Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)-
Research Brief on 4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)- (CAS: 327168-15-0) in Chemical Biology and Pharmaceutical Applications
The compound 4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)- (CAS: 327168-15-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's pyrimidine core, coupled with the bromo and ethylthio substituents, provides a versatile scaffold for further chemical modifications and biological evaluations.
Recent studies have highlighted the role of 4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)- as a key intermediate in the synthesis of novel kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the bromo and ethylthio groups in this compound offer unique binding interactions with kinase active sites. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against several tyrosine kinases, including EGFR and VEGFR, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for anticancer drug development.
In addition to its kinase inhibitory properties, 4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)- has been explored for its antimicrobial activity. A recent preprint on bioRxiv reported that this compound, when conjugated with other heterocyclic moieties, showed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy studies. These results position the compound as a promising scaffold for developing new antibiotics in an era of increasing antimicrobial resistance.
The synthetic accessibility of 4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)- has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield (78%) and purity (>99%). The new protocol employs green chemistry principles, reducing the use of hazardous solvents and minimizing waste generation. This advancement is particularly important for potential industrial-scale production should the compound progress to clinical trials.
Pharmacokinetic studies of 4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)- derivatives have yielded encouraging results. Research published in European Journal of Pharmaceutical Sciences demonstrated favorable absorption and metabolic stability profiles in rodent models. The ethylthio moiety appears to confer improved membrane permeability compared to analogous oxygen-containing compounds, while the bromo substituent enhances target binding specificity. These properties make it an attractive candidate for further medicinal chemistry optimization.
Looking forward, several research groups have initiated structure-activity relationship (SAR) studies around the 4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)- core. Preliminary results suggest that modifications at the 4-carboxylic acid position can dramatically alter both potency and selectivity profiles. Computational modeling studies, combining molecular dynamics simulations and machine learning approaches, are underway to predict optimal substitutions for specific therapeutic targets. These efforts may accelerate the discovery of novel drug candidates based on this versatile scaffold.
In conclusion, 4-Pyrimidinecarboxylic acid, 5-bromo-2-(ethylthio)- (CAS: 327168-15-0) represents a promising chemical entity with multiple potential therapeutic applications. Its demonstrated activity against kinases and pathogenic bacteria, coupled with favorable synthetic and pharmacokinetic properties, make it a valuable subject for continued research. Future studies should focus on expanding its SAR profile, exploring additional biological targets, and advancing promising derivatives through preclinical development pipelines.
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